REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:24]#[N:25])[C:7]=1[C:8]1[CH:13]=[C:12](B2OC(C)(C)C(C)(C)O2)[CH:11]=[CH:10][C:9]=1[F:23].Br[C:27]1[N:31]2[N:32]=[CH:33][C:34]([C:36]([OH:39])([CH3:38])[CH3:37])=[N:35][C:30]2=[N:29][CH:28]=1>>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:24]#[N:25])[C:7]=1[C:8]1[CH:13]=[C:12]([C:27]2[N:31]3[N:32]=[CH:33][C:34]([C:36]([OH:39])([CH3:37])[CH3:38])=[N:35][C:30]3=[N:29][CH:28]=2)[CH:11]=[CH:10][C:9]=1[F:23]
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Name
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6,2′-Difluoro-5′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-carbonitrile
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C(C1C1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)F)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C2N1N=CC(=N2)C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to give a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC=C(C1C1=C(C=CC(=C1)C1=CN=C2N1N=CC(=N2)C(C)(C)O)F)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |